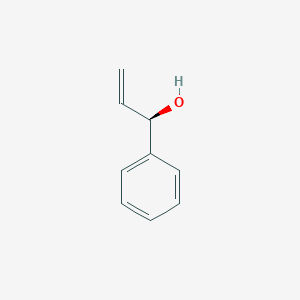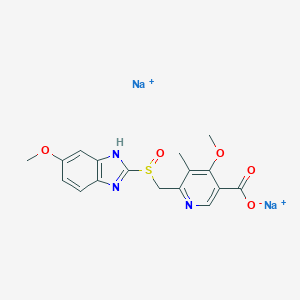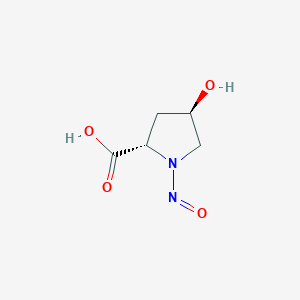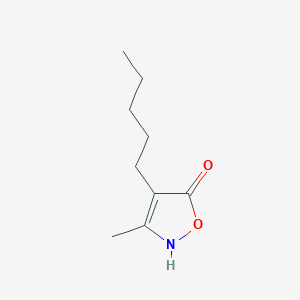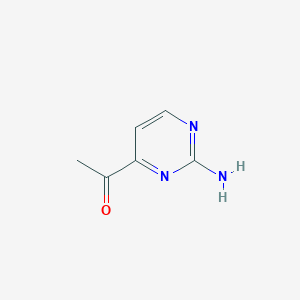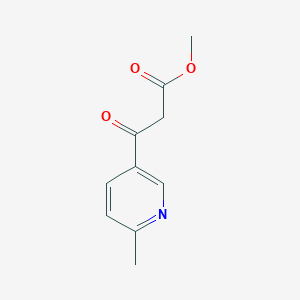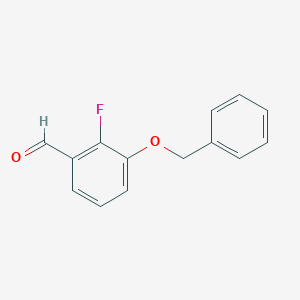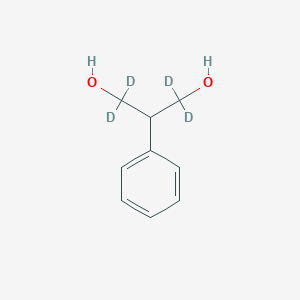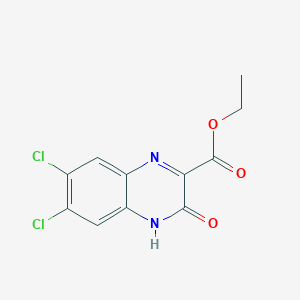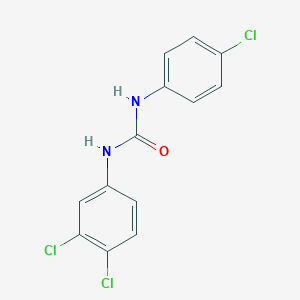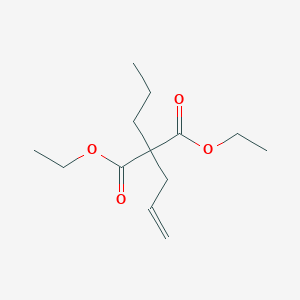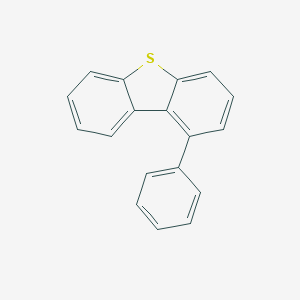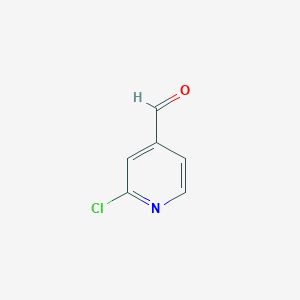![molecular formula C7H5NOS B027958 Benzo[d]thiazol-5-ol CAS No. 7686-41-1](/img/structure/B27958.png)
Benzo[d]thiazol-5-ol
Overview
Description
Benzo[d]thiazol-5-ol is a chemical compound with the CAS Number: 7686-41-1 and a molecular weight of 151.19 . It is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular formula of Benzo[d]thiazol-5-ol is C7H5NOS . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
Benzo[d]thiazol-5-ol is a solid or liquid at normal temperatures . It has a density of 1.444, a boiling point of 311.6ºC at 760 mmHg, and a melting point of 156-157ºC .Scientific Research Applications
- Thiazole derivatives, including “Benzo[d]thiazol-5-ol”, have been found to act as antioxidant, analgesic, and anti-inflammatory agents .
- These compounds can help to neutralize harmful free radicals in the body (antioxidant), relieve pain (analgesic), and reduce inflammation (anti-inflammatory) .
- Thiazoles are found in many potent biologically active compounds, such as sulfathiazole, which is an antimicrobial drug .
- They are also found in Abafungin, an antifungal drug .
- These compounds can help to kill or inhibit the growth of microorganisms (antimicrobial) and fungi (antifungal) .
- Thiazoles are found in Ritonavir, an antiretroviral drug .
- This compound can help to inhibit the replication of retroviruses, a type of virus .
- Thiazole derivatives have been found to act as diuretics .
- These compounds can help to increase the amount of urine produced by the body, helping to remove excess water and salt .
- Thiazole derivatives have been found to act as anticonvulsants and neuroprotective agents .
- These compounds can help to prevent or reduce the severity of epileptic seizures (anticonvulsant) and protect nerve cells from damage or degeneration (neuroprotective) .
Antioxidant, Analgesic, and Anti-inflammatory Applications
Antimicrobial and Antifungal Applications
Antiviral Applications
Diuretic Applications
Anticonvulsant and Neuroprotective Applications
Antitumor or Cytotoxic Applications
- Thiazole derivatives have been found to act as antidiabetic agents .
- These compounds can help to control blood sugar levels in the body .
- Thiazole derivatives have been found to act as anti-Alzheimer agents .
- These compounds can help to slow the progression of Alzheimer’s disease .
- In fact, Benzo[d]thiazol-5-yl compounds have been studied as O-GlcNAcase inhibitors for treating Alzheimer’s disease and other diseases/disorders involving tau-mediated neurodegeneration .
- Thiazole derivatives have been found to act as antihypertensive agents .
- These compounds can help to lower high blood pressure .
- Thiazole derivatives have been found to act as hepatoprotective agents .
- These compounds can help to protect the liver from damage .
- Thiazole derivatives have been found to act as antioxidant agents .
- These compounds can help to neutralize harmful free radicals in the body .
Antidiabetic Applications
Anti-Alzheimer Applications
Antihypertensive Applications
Hepatoprotective Applications
Antioxidant Applications
Chemical Reaction Accelerators
Safety And Hazards
Future Directions
Benzothiazole based compounds have shown promise in various fields of medicinal chemistry. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, future research could focus on exploring these properties further and developing new benzothiazole derivatives with enhanced biological activities.
properties
IUPAC Name |
1,3-benzothiazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREUOIWLJRZAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393995 | |
| Record name | 5-Benzothiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-5-ol | |
CAS RN |
7686-41-1 | |
| Record name | 5-Benzothiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

